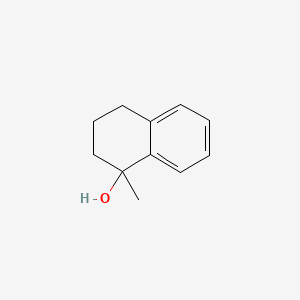1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
CAS No.: 14944-28-6
Cat. No.: VC2124490
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 14944-28-6 |
|---|---|
| Molecular Formula | C11H14O |
| Molecular Weight | 162.23 g/mol |
| IUPAC Name | 1-methyl-3,4-dihydro-2H-naphthalen-1-ol |
| Standard InChI | InChI=1S/C11H14O/c1-11(12)8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,12H,4,6,8H2,1H3 |
| Standard InChI Key | HAQPAIYNBOCMTO-UHFFFAOYSA-N |
| SMILES | CC1(CCCC2=CC=CC=C21)O |
| Canonical SMILES | CC1(CCCC2=CC=CC=C21)O |
Physical and Chemical Properties
Basic Physical Properties
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol appears as a colorless to pale yellow liquid at room temperature with characteristic aromatic properties . Its physical properties make it suitable for various applications in chemical synthesis and product formulation. The compound has a density of approximately 1.1±0.1 g/cm³, indicating that it is slightly denser than water . Its hydrophobic naphthalene framework contributes to its moderate solubility in water, while it demonstrates higher solubility in organic solvents such as alcohols, ethers, and hydrocarbons . These solubility characteristics influence its behavior in extraction processes and formulation applications.
Detailed Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol:
The high boiling point of 270.1±9.0 °C indicates strong intermolecular forces, likely due to hydrogen bonding from the hydroxyl group . The compound's LogP value of 2.59 suggests moderate lipophilicity, which influences its distribution in biological systems and its potential applications in various formulations . The flash point of 102.0±11.0 °C classifies it as a combustible liquid, requiring appropriate safety precautions during handling and storage .
Synthesis Methods
Laboratory Synthesis Considerations
For laboratory-scale synthesis, considerations such as reaction conditions, catalyst selection, solvent systems, and purification methods would be critical for obtaining high-quality 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol. The compound's tertiary alcohol structure suggests that careful control of reaction conditions would be necessary to prevent dehydration, which could lead to alkene formation. Purification techniques such as column chromatography, recrystallization, or distillation under reduced pressure might be employed to obtain the compound with high purity for research or analytical purposes.
Chemical Reactions
Characteristic Reactions
As a tertiary alcohol, 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol participates in several characteristic reactions. The hydroxyl group can undergo dehydration reactions to form alkenes, particularly under acidic conditions or elevated temperatures. This tertiary alcohol readily forms carbonium ions in acidic media, facilitating substitution reactions. Esterification reactions with carboxylic acids or acid chlorides can produce the corresponding esters. The compound can also undergo oxidation reactions, leading to various oxidized derivatives depending on the oxidizing agents and conditions employed.
Structure-Reactivity Relationships
The reactivity of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol is influenced by both the tertiary alcohol functionality and the partially hydrogenated naphthalene structure. The tertiary alcohol group is more prone to elimination reactions than primary or secondary alcohols, leading to the formation of alkenes under appropriate conditions. The aromatic portion of the molecule can participate in typical aromatic substitution reactions, though with altered reactivity compared to naphthalene itself due to the partial hydrogenation. These structure-reactivity relationships are important considerations in the design of synthetic routes involving this compound.
Biological Activities and Applications
Antioxidant Properties
One of the notable biological activities of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol is its antioxidant capability. The compound has been shown to scavenge free radicals and reduce oxidative stress in biological systems. This antioxidant activity may be attributed to the hydroxyl group, which can donate hydrogen atoms to neutralize reactive oxygen species. The specific mechanisms of its antioxidant action, potency compared to standard antioxidants, and effectiveness in different biological contexts are areas that may warrant further investigation for potential therapeutic applications.
Kinetic Resolution Studies
Enzymatic Kinetic Resolution
Research has been conducted on the kinetic resolution of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol, particularly using lipase A from Candida antarctica (CAL-A). This enzymatic approach involves the selective conversion of one enantiomer from a racemic mixture, resulting in enantiomerically enriched products. Studies have demonstrated promising results using vinyl butyrate as an acyl donor in this process. This enzymatic kinetic resolution achieved high enantiomeric excess (>99%) with moderate conversion rates (43%) within 24 hours of reaction time. These findings highlight the potential for developing efficient methods to obtain enantiomerically pure forms of the compound.
Significance of Enantiomeric Resolution
The high enantioselectivity observed in the kinetic resolution of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol has significant implications for its potential applications. Enantiomerically pure compounds often exhibit different biological activities, with one enantiomer potentially showing higher efficacy or fewer side effects than the other. The ability to efficiently resolve the enantiomers of this compound opens avenues for more targeted applications in fields such as pharmaceutical development, asymmetric synthesis, or chiral catalyst design. Further studies on the properties and applications of the individual enantiomers would provide valuable insights into their specific characteristics and potential uses.
| Package Size | Price (EUR) | Purity | Reference |
|---|---|---|---|
| 250mg | €79.00 | 95% | |
| 1g | €124.00 | 95% | |
| 5g | €326.00 | 95% | |
| 1g (alternative supplier) | €142.00 | 95%+ | |
| 5g (alternative supplier) | €461.00 | 95%+ |
This pricing information provides a snapshot of the current market value of the compound, which may fluctuate based on raw material costs, production volumes, and market demand.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume